molecular formula C7H8O4 B14252399 (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid CAS No. 232952-08-8

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid

Katalognummer: B14252399
CAS-Nummer: 232952-08-8
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: VBOLGZTWXXRGNO-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a ketone, and a carboxylic acid group on a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid typically involves the oxidation of cyclohexene derivatives. One common method is the hydroxylation of cyclohexene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of cyclohexene derivatives under controlled conditions, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less reactive.

    5-hydroxy-2-cyclohexen-1-one: Similar structure but lacks the carboxylic acid group.

    3-oxocyclohexene-1-carboxylic acid: Lacks the hydroxyl group

Uniqueness

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, ketone, and carboxylic acid) on a cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

232952-08-8

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

(5R)-5-hydroxy-3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,6,9H,2-3H2,(H,10,11)/t6-/m1/s1

InChI-Schlüssel

VBOLGZTWXXRGNO-ZCFIWIBFSA-N

Isomerische SMILES

C1[C@H](CC(=O)C=C1C(=O)O)O

Kanonische SMILES

C1C(CC(=O)C=C1C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.